Cas no 53-85-0 (5,6-Dichlorobenzimidazole riboside)

5,6-Dichlorobenzimidazole riboside is a modified nucleoside derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its benzimidazole core, coupled with ribose functionality, makes it a versatile building block for the development of nucleoside analogs with potential biological activity. The dichloro substitution enhances its reactivity, enabling selective modifications for targeted applications. This compound is particularly useful in medicinal chemistry for exploring antiviral or anticancer agents due to its structural similarity to natural nucleosides. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic workflows. Researchers value this compound for its purity and reliability in complex molecular design.
5,6-Dichlorobenzimidazole riboside structure
53-85-0 structure
Product name:5,6-Dichlorobenzimidazole riboside
CAS No:53-85-0
MF:C12H12Cl2N2O4
MW:319.140681266785
MDL:MFCD00036785
CID:372250
PubChem ID:253660379

5,6-Dichlorobenzimidazole riboside Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,5,6-dichloro-1-b-D-ribofuranosyl-
    • 5,6-Dichlorobenzimidazole 1-beta-D-Ribofuranoside
    • DRB
    • 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole
    • 5,6-Dichlorobenzimidazole 1-β-D-Ribofuranoside
    • 5,6-Dichlorobenzimidazole Riboside
    • 5,6-Dichloropurine-1-β-D-ribofuanosyl-H-benzimidazole
    • 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole
    • MFCD00036785
    • 2rkp
    • 8153319T3Q
    • 3my1
    • 5 pound not6-Dichloropurine-1-
    • SMP1_000095
    • DTXSID50967472
    • Benzimidazole, 5,6-dichloro-1-.beta.-D-ribofuranosyl-
    • 5,6-dichloro-ribofuranosylbenzimidazole
    • 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole - CAS 53-85-0
    • CHEMBL375530
    • BDBM11324
    • Dichlororibofuranosylbenzimidazole
    • 5,6-DICHLORO-1-.BETA.-D-RIBOFURANOSYL-1H-BENZIMIDAZOLE
    • DB08473
    • GTPL5178
    • UNII-8153319T3Q
    • 5,6-DICHLORO-1-(.BETA.-D-RIBOFURANOSYL)BENZIMIDAZOLE
    • 3my5
    • 3h30
    • SCHEMBL62273
    • A-D-ribofuanosyl-H-benzimidazole
    • 5,6-DICHLOROBENZIMIDAZOLE 1-.BETA.-D-RIBOFURANOSIDE
    • BRN 0039123
    • 4-23-00-01097 (Beilstein Handbook Reference)
    • 5,6-Dichloropurine-1-beta-D-ribofuanosyl-H-benzimidazole
    • 5,6-Dichloro-1-.beta.-D-ribofuranosylbenzimidazole
    • (2R,3R,4S,5R)-2-(5,6-Dichloro-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 1H-BENZIMIDAZOLE, 5,6-DICHLORO-1-BETA-D-RIBOFURANOSYL-
    • HMS2235L12
    • 5,6-Dichloropurine-1-?-D-ribofuanosyl-H-benzimidazole
    • 5,6-Dichlorobenzimidazole-1-b-D-ribofuranoside
    • 1H-Benzimidazole, 5,6-dichloro-1-b-D-ribofuranosyl-
    • 5,6-Dichloropurine-1-
    • DRB;
    • NS00069515
    • Q4639543
    • (2R,3R,4S,5R)-2-(5,6-dichloro-1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • NSC 401575
    • 5,6-Dichloro-1-Beta-D-Ribofuranosyl-1h-Benzimidazole
    • DICHLORORIBOBENZIMIDAZOLE
    • CS-0003334
    • 1-.BETA.-D-RIBOFURANOSYL-5,6-DICHLOROBENZIMIDAZOLE
    • HY-14392
    • NSC-401575
    • AKOS027250792
    • BENZIMIDAZOLE, 5,6-DICHLORO-1-D-RIBOFURANOSYL-
    • NSC401575
    • Benzimidazole, 5,6-dichloro-1-beta-D-ribofuranosyl-
    • MLS002153177
    • SMR001230669
    • 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
    • (2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • RFZ
    • T71029
    • 5,6-Dichlorobenzimidazole riboside(DBR)?
    • 53-85-0
    • XHSQDZXAVJRBMX-DDHJBXDOSA-N
    • SDCCGSBI-0654288.P001
    • 5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole
    • 5,6-Dichlorobenzimidazole riboside
    • MDL: MFCD00036785
    • Inchi: InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10-,11-,12-/m1/s1
    • InChI Key: XHSQDZXAVJRBMX-DDHJBXDOSA-N
    • SMILES: O[C@H]1[C@H](N2C=NC3=CC(Cl)=C(Cl)C=C23)O[C@H](CO)[C@H]1O

Computed Properties

  • Exact Mass: 318.01700
  • Monoisotopic Mass: 318.017412
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.7
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White to off white crystalline solid
  • Density: 1.5917 (rough estimate)
  • Melting Point: 220.0 to 224.0 deg-C
  • Boiling Point: 606.2°C at 760 mmHg
  • Flash Point: 320.4 °C
  • Refractive Index: 1.6200 (estimate)
  • Water Partition Coefficient: Soluble in DMSO to 75mMSoluble in dimethyl sulfoxide, hot ethanol, dimethyl formamide, (1:2) dimethyl formamide:Phosphate buffer saline, water, methanol and pyridine. Slightly soluble in aqueous buffers.
  • PSA: 87.74000
  • LogP: 0.95460
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C
  • λmax: 296(lit.)

5,6-Dichlorobenzimidazole riboside Security Information

5,6-Dichlorobenzimidazole riboside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D755894-100mg
1H-Benzimidazole, 5,6-dichloro-1-b-D-ribofuranosyl-
53-85-0 98.0%
100mg
$145 2024-06-06
TRC
D435820-25mg
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole
53-85-0
25mg
$97.00 2023-05-18
TRC
D435820-50mg
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole
53-85-0
50mg
$159.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7789-2 mg
DRB
53-85-0 99.82%
2mg
¥234.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022626-1g
5,6-Dichloropurine-1-β-D-ribofuanosyl-H-benzimidazole,98%
53-85-0 98%
1g
¥6355 2024-05-23
TRC
D435820-10mg
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole
53-85-0
10mg
$ 68.00 2023-09-07
Chemenu
CM360936-100mg
NSC 401575
53-85-0 95%+
100mg
$158 2024-07-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18272-500mg
DRB
53-85-0 98%
500mg
¥5556.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7789-25 mg
DRB
53-85-0 99.82%
25mg
¥859.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-200581C-250 mg
DRB,
53-85-0 ≥98%
250MG
¥4,738.00 2023-07-10

5,6-Dichlorobenzimidazole riboside Related Literature

Additional information on 5,6-Dichlorobenzimidazole riboside

Introduction to 5,6-Dichlorobenzimidazole riboside (CAS No. 53-85-0)

5,6-Dichlorobenzimidazole riboside, identified by the Chemical Abstracts Service Number (CAS No.) 53-85-0, is a significant compound in the realm of pharmaceutical and biochemical research. This nucleoside derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of the benzimidazole core and the ribose moiety endows it with distinct reactivity and biological relevance, making it a valuable scaffold for drug development.

The benzimidazole ring system is well-known for its presence in numerous biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The introduction of chlorine atoms at the 5- and 6-positions enhances the electronic properties of the benzimidazole ring, influencing its interactions with biological targets. When coupled with a ribose sugar, the compound assumes a nucleoside configuration, which is integral to many cellular processes. This structural motif is particularly relevant in the context of RNA interference (RNAi) and antisense therapy, where modified nucleosides play a crucial role in modulating gene expression.

In recent years, there has been a surge in research focused on developing novel nucleoside analogs for therapeutic purposes. 5,6-Dichlorobenzimidazole riboside has emerged as a promising candidate due to its ability to mimic natural nucleosides while exhibiting enhanced stability and bioavailability. This has led to its exploration in various preclinical studies aimed at identifying new treatments for challenging diseases.

One of the most compelling aspects of 5,6-Dichlorobenzimidazole riboside is its potential as an intermediate in the synthesis of more complex pharmacophores. The chlorinated benzimidazole core provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. For instance, researchers have investigated its derivatives as inhibitors of enzymes involved in viral replication and as modulators of transcriptional machinery.

The ribose component of 5,6-Dichlorobenzimidazole riboside also contributes to its versatility. Nucleosides are fundamental components of nucleic acids, and modifications to their structure can lead to altered biological effects. The ribose sugar can be further functionalized, such as through methylation or phosphorylation, to enhance binding affinity or metabolic stability. These modifications are critical in developing nucleoside-based drugs that can withstand enzymatic degradation and achieve targeted delivery within cells.

Recent advancements in computational chemistry have accelerated the discovery process for nucleoside analogs like 5,6-Dichlorobenzimidazole riboside. Molecular modeling techniques allow researchers to predict binding interactions between the compound and potential targets with high precision. This approach has been instrumental in identifying lead compounds for further optimization. For example, virtual screening has been used to identify derivatives of 5,6-Dichlorobenzimidazole riboside that exhibit potent activity against kinases implicated in cancer progression.

The pharmacokinetic properties of 5,6-Dichlorobenzimidazole riboside are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective drugs. Preclinical studies have begun to unravel these parameters, providing insights into potential dosing regimens and formulation strategies. Additionally, pharmacogenomic studies are being conducted to assess how genetic variations among individuals might influence responses to 5,6-Dichlorobenzimidazole riboside-based therapies.

Another area of interest is the application of 5,6-Dichlorobenzimidazole riboside in antisense oligonucleotide (ASO) therapy. ASOs are short strands of DNA or RNA designed to bind complementary mRNA sequences, thereby inhibiting gene expression. The benzimidazole moiety can be incorporated into ASOs to enhance their stability and target specificity. Preliminary studies suggest that ASOs incorporating derivatives of 5,6-Dichlorobenzimidazole riboside may offer advantages over traditional ASOs in terms of durability and efficacy.

The synthesis of 5,6-Dichlorobenzimidazole riboside presents both challenges and opportunities. While there are established methods for producing benzimidazole derivatives, incorporating the ribose sugar requires additional synthetic steps that must be carefully optimized. Researchers have employed various strategies, including enzymatic glycosylation and chemical coupling reactions, to achieve high yields and purity. Advances in synthetic methodologies continue to improve access to this valuable compound.

In conclusion,5,6-Dichlorobenzimidazole riboside (CAS No. 53-85-0) represents a fascinating intersection of medicinal chemistry and biochemistry. Its unique structure and potential applications make it a compelling subject for further research. As our understanding of molecular interactions deepens,this compound is poised to play a significant role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53-85-0)5,6-Dichlorobenzimidazole riboside
A1203897
Purity:99%/99%
Quantity:250mg/1g
Price ($):198.0/574.0